D-Glucose-12C6
Description
D-Glucose-12C6 (CAS: 492-62-6) is a 13C-depleted isotopologue of D-glucose, with 99.5 atom % 12C purity . It shares the core molecular formula (C₆H₁₂O₆) and stereochemistry of natural glucose but is enriched in the lighter carbon isotope (¹²C), making it valuable for studies requiring reduced interference from natural ¹³C (~1.1% abundance). Key properties include:
- Molecular weight: 180.16 g/mol (vs. 180.16 for unlabeled glucose)
- Melting point: 153–158°C
- Optical rotation: [α]²⁵/D +52.0° (in H₂O with trace NH₄OH)
- Storage: Classified as a combustible solid (WGK 3) .
Its primary applications include metabolic control studies, isotopic dilution experiments, and as a reference standard in mass spectrometry to minimize ¹³C background noise .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.09 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(112C)methyl)(2,3,4,5,6-12C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+0,2+0,3+0,4+0,5+0,6+0 |
InChI Key |
WQZGKKKJIJFFOK-DXVIFZLFSA-N |
Isomeric SMILES |
[12CH2]([12C@@H]1[12C@H]([12C@@H]([12C@H]([12CH](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-12C6 involves the synthesis of glucose with carbon-12 isotopes. The process typically starts with the selection of a suitable carbon-12 source, followed by a series of chemical reactions to incorporate the isotope into the glucose molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure high isotopic purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to achieve high yields and purity. The process may include fermentation, chemical synthesis, and purification steps. The final product is often crystallized and packaged for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-12C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Acetic anhydride for acetylation, or methyl iodide for methylation.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose, methylated glucose.
Scientific Research Applications
Chemistry: D-Glucose-12C6 is used as a tracer in metabolic studies to understand glucose metabolism and pathways.
Biology: It is employed in studies involving cellular respiration and energy production.
Medicine: this compound is used in diagnostic imaging and as a reference standard in various assays.
Industry: It is utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
D-Glucose-12C6 exerts its effects by participating in metabolic pathways similar to regular glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled carbon atoms allow researchers to track the metabolic fate of glucose in various biological systems.
Comparison with Similar Compounds
Isotopically Labeled Glucose Derivatives
¹³C-Labeled Glucose
Notes:
- D-Glucose-13C6 (CAS: 110187-42-3) is uniformly labeled, enabling whole-molecule tracking in metabolic studies .
- D-Glucose-1-¹³C (CAS: 50-99-7) targets early glycolysis, as C1 is lost in the conversion to pyruvate .
Position-Specific ¹³C-Labeled Glucose
Key Insight : Positional labeling allows precise tracking of carbon fate in metabolic networks. For example, D-[5,6-¹³C₂]Glucose highlights the pentose phosphate pathway due to C5–C6 retention .
Deuterated Glucose
| Compound | Labeling | Molecular Weight | Applications |
|---|---|---|---|
| D-Glucose-1-C-d | ²H at C1 | 181.16 | Kinetic isotope effect studies |
| D-Glucose-13C6,d7 | ¹³C6 + ²H7 | 193.127 | Dual isotopic tracing |
Note: Deuterated forms introduce kinetic isotope effects, slowing specific enzymatic steps (e.g., hexokinase activity at C1) .
Structural Analogues and Derivatives
L-Glucose
- Optical isomer of D-glucose (non-metabolizable in humans).
- Application : Used in studies of intestinal absorption without affecting blood sugar levels .
D-Glucose-6-sulfate
- Modification : Sulfate group at C6 (CAS: 3458-06-8).
- Molecular formula : C₆H₁₂O₈S .
- Application: Mimics glycosaminoglycans in biochemical assays .
Physicochemical Comparison
| Property | This compound | D-Glucose-13C6 | D-Glucose-1-C-d |
|---|---|---|---|
| Melting point (°C) | 153–158 | 150–152 | Not reported |
| LogP | -2.9 | -2.9 | -2.9 (estimated) |
| Hydrogen bond donors | 5 | 5 | 5 |
Note: Isotopic substitution minimally affects physical properties but significantly alters mass spectrometry profiles and NMR chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
